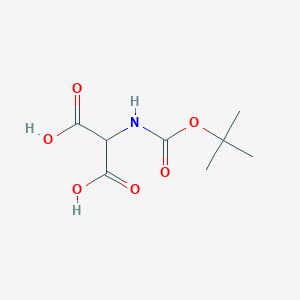

2-((tert-Butoxycarbonyl)amino)malonic acid

Descripción general

Descripción

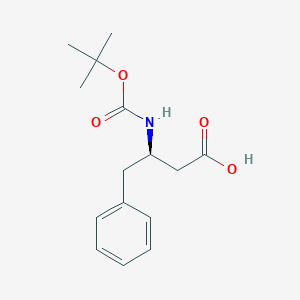

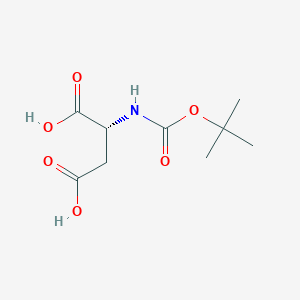

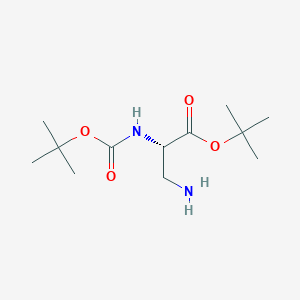

2-((tert-Butoxycarbonyl)amino)malonic acid, also known as diethyl 2-((tert-butoxycarbonyl)amino)malonate, is a compound widely used in organic synthesis. It is particularly valuable in the field of peptide synthesis due to its role as a protecting group for amines. The compound has the molecular formula C12H21NO6 and a molecular weight of 275.30 g/mol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-((tert-Butoxycarbonyl)amino)malonic acid typically involves the protection of an amine group using the tert-butoxycarbonyl (Boc) group. This can be achieved under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. Alternatively, the reaction can be carried out in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process is optimized for yield and purity, ensuring that the compound meets the stringent requirements for use in various applications, particularly in pharmaceutical and chemical industries .

Análisis De Reacciones Químicas

Types of Reactions

2-((tert-Butoxycarbonyl)amino)malonic acid undergoes several types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.

Decarboxylation: Upon heating, the compound can undergo decarboxylation to yield an amine.

Common Reagents and Conditions

Di-tert-butyl dicarbonate: Used for the protection of amine groups.

Trifluoroacetic acid: Employed for the removal of the Boc protecting group.

Sodium hydroxide: Utilized as a base in the protection reaction.

Major Products Formed

Amine: Formed after the removal of the Boc protecting group.

Carbamic acid: An intermediate in the deprotection process.

Aplicaciones Científicas De Investigación

2-((tert-Butoxycarbonyl)amino)malonic acid is extensively used in scientific research, particularly in the following fields:

Chemistry: It is a crucial intermediate in the synthesis of various organic compounds, especially peptides.

Biology: The compound is used in the study of enzyme mechanisms and protein synthesis.

Medicine: It plays a role in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.

Mecanismo De Acción

The mechanism of action of 2-((tert-Butoxycarbonyl)amino)malonic acid primarily involves its role as a protecting group for amines. The Boc group stabilizes the amine, preventing it from participating in unwanted side reactions during synthesis. The protection is achieved through the formation of a carbamate, which can be removed under acidic conditions to regenerate the free amine .

Comparación Con Compuestos Similares

Similar Compounds

- Diethyl aminomalonate hydrochloride

- Diethyl acetamidomalonate

- Diethyl 2-tert-butoxycarbonylaminomalonate

Uniqueness

2-((tert-Butoxycarbonyl)amino)malonic acid is unique due to its high stability and ease of removal of the Boc protecting group under mild conditions. This makes it particularly valuable in peptide synthesis, where selective protection and deprotection of amine groups are crucial .

Propiedades

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonylamino]propanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO6/c1-8(2,3)15-7(14)9-4(5(10)11)6(12)13/h4H,1-3H3,(H,9,14)(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDOUGIFZJJVBOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20592972 | |

| Record name | [(tert-Butoxycarbonyl)amino]propanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20592972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119881-02-6 | |

| Record name | [(tert-Butoxycarbonyl)amino]propanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20592972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.